molecular formula C11H22N2O3 B14165229 4,5-Dibutoxy-2-imidazolidinone CAS No. 5588-12-5

4,5-Dibutoxy-2-imidazolidinone

Cat. No.: B14165229
CAS No.: 5588-12-5
M. Wt: 230.30 g/mol
InChI Key: MVDATPNBKIXOKB-UHFFFAOYSA-N
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Description

4,5-Dibutoxy-2-imidazolidinone is a heterocyclic organic compound belonging to the imidazolidinone family Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and synthetic intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibutoxy-2-imidazolidinone typically involves the cyclization of appropriate diamines or urea derivatives with butoxy-substituted carbonyl compounds. One common method includes the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring . Another approach involves the intramolecular hydroamination of linear urea derivatives .

Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and efficiency. Metal catalysis and organocatalysis are often employed to facilitate the formation of the imidazolidinone ring . The use of sustainable and environmentally friendly protocols is also a focus in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibutoxy-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidinones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated imidazolidinones, while substitution reactions can introduce various alkyl or aryl groups .

Properties

CAS No.

5588-12-5

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

4,5-dibutoxyimidazolidin-2-one

InChI

InChI=1S/C11H22N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h9-10H,3-8H2,1-2H3,(H2,12,13,14)

InChI Key

MVDATPNBKIXOKB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1C(NC(=O)N1)OCCCC

Origin of Product

United States

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